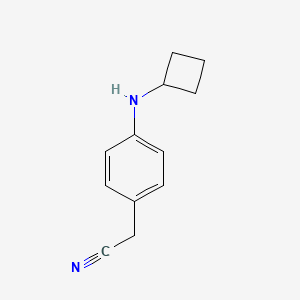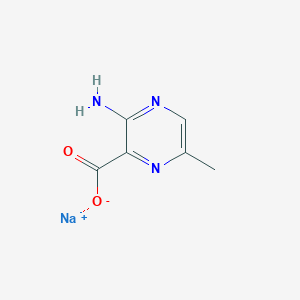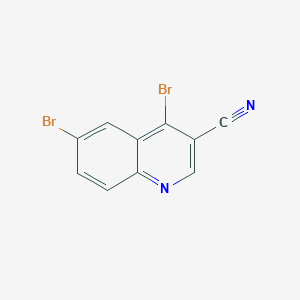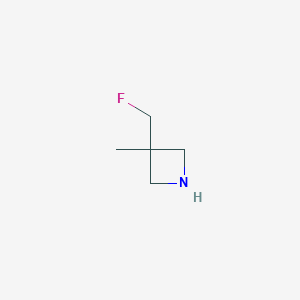
3-(Fluoromethyl)-3-methylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)-3-methylazetidine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in its structure imparts distinct characteristics, such as increased stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-methylazetidine, is reacted with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of 3-(Fluoromethyl)-3-methylazetidine may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-3-methylazetidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Diethylaminosulfur trifluoride in dichloromethane, amines or thiols in polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
3-(Fluoromethyl)-3-methylazetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-3-methylazetidine involves its interaction with specific molecular targets, leading to various biological effects. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, altering their activity . Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3-methylazetidine
- 3-(Bromomethyl)-3-methylazetidine
- 3-(Iodomethyl)-3-methylazetidine
Uniqueness
Compared to its halogenated analogs, 3-(Fluoromethyl)-3-methylazetidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity result in stronger carbon-fluorine bonds, enhancing the compound’s stability and reactivity . This makes it particularly valuable in applications requiring high-performance materials and biologically active molecules.
Properties
Molecular Formula |
C5H10FN |
|---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
3-(fluoromethyl)-3-methylazetidine |
InChI |
InChI=1S/C5H10FN/c1-5(2-6)3-7-4-5/h7H,2-4H2,1H3 |
InChI Key |
AZGBMWVNXQDYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)
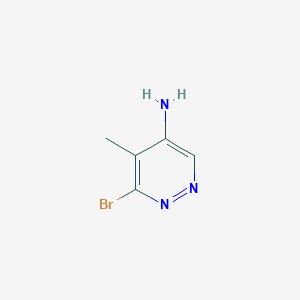
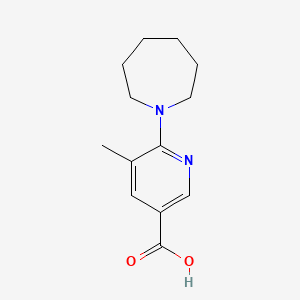
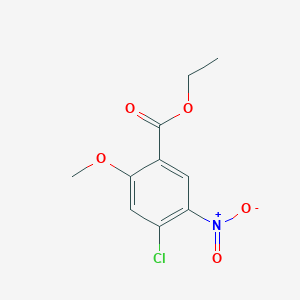

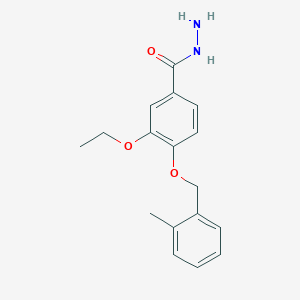
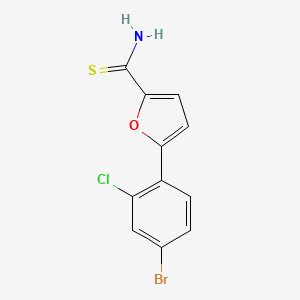

![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
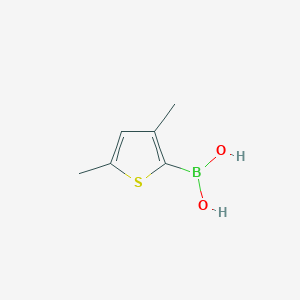
![Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B13010691.png)
